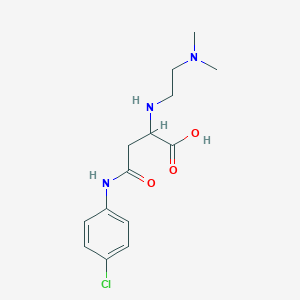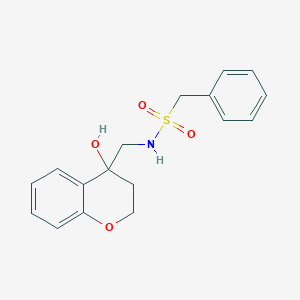![molecular formula C13H19NO5 B2942239 rel-(1R,5S)-3-tert-Butyl 1-methyl 5-formyl-3-azabicyclo[3.1.0]hexane-1,3-dicarboxylate CAS No. 2137765-34-3](/img/structure/B2942239.png)
rel-(1R,5S)-3-tert-Butyl 1-methyl 5-formyl-3-azabicyclo[3.1.0]hexane-1,3-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rel-(1R,5S)-3-tert-Butyl 1-methyl 5-formyl-3-azabicyclo[310]hexane-1,3-dicarboxylate is a complex organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting from simple organic molecules. Key steps might include:
Formation of the bicyclic framework: : Often achieved through intramolecular cyclization reactions.
Functional group modifications: : Involve adding tert-butyl, formyl, and carboxylate groups.
Specific reaction conditions would include precise temperature controls, catalysts, and solvents.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scalable methods such as:
Batch reactions: : Conducted in large reactors.
Flow chemistry: : Offers continuous production with precise control over reaction conditions.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo several types of reactions including:
Oxidation: : Modifying the functional groups to alter chemical properties.
Reduction: : Reducing the compound to its simpler forms.
Substitution: : Replacing one group with another to create derivatives.
Common Reagents and Conditions
Common reagents might include strong acids, bases, and organic solvents. Typical conditions would involve:
Temperature: : Controlled to ensure reaction specificity.
Pressure: : Sometimes used to drive reactions to completion.
Major Products
The reactions typically yield products like oxidized or reduced derivatives, substituted analogs, and new bicyclic compounds with varied functionalities.
Scientific Research Applications
Chemistry
Catalysis: : Used as a catalyst or precursor in various chemical reactions.
Synthesis: : Employed in the synthesis of more complex organic molecules.
Biology
Biochemical studies: : Used to probe biological pathways.
Drug development: : Investigated for its potential as a pharmacophore in drug discovery.
Medicine
Diagnostics: : Used in diagnostic assays to detect biological markers.
Industry
Materials Science: : Utilized in creating specialized materials.
Agrochemicals: : Studied for potential use in agricultural chemicals.
Mechanism of Action
Molecular Targets and Pathways
This compound exerts its effects by interacting with specific molecular targets such as enzymes, receptors, or nucleic acids. Pathways involved may include:
Inhibition or activation: of enzymatic activity.
Binding: to receptors to modulate biological responses.
Interference: with nucleic acid processes to impact gene expression.
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
rel-(1R,5S)-3-tert-Butyl 1-methyl 5-formyl-3-azabicyclo[3.1.0]hexane-1,3-dicarboxylate: derivatives with slight modifications.
Other azabicyclohexane derivatives: : Similar core structures with varied functional groups.
Uniqueness
Its uniqueness lies in the specific combination of functional groups that confer distinct chemical reactivity and potential biological activity compared to its analogs.
I trust this exploration provides a comprehensive understanding of the compound, blending scientific depth with a bit of fun. Anything else you want to dive into?
Properties
IUPAC Name |
3-O-tert-butyl 1-O-methyl (1R,5S)-5-formyl-3-azabicyclo[3.1.0]hexane-1,3-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO5/c1-11(2,3)19-10(17)14-6-12(8-15)5-13(12,7-14)9(16)18-4/h8H,5-7H2,1-4H3/t12-,13+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTSUYJFSBJXLIW-QWHCGFSZSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(CC2(C1)C(=O)OC)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@]2(C[C@@]2(C1)C(=O)OC)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[cyano(2,3-dichlorophenyl)methyl]-2-(methoxymethyl)benzamide](/img/structure/B2942157.png)
![ETHYL 2-(3,5-DIMETHOXYBENZAMIDO)-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE](/img/structure/B2942158.png)
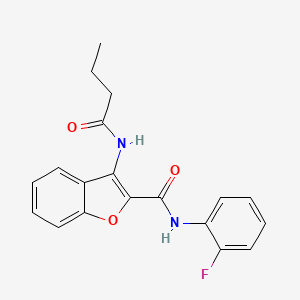
![ethyl 2-[(4-methyl-5-{[(4-nitrophenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetate](/img/structure/B2942160.png)
![2-methyl-1-{1-[(2-methyl-1,3-thiazol-4-yl)methyl]azetidin-3-yl}-1H-1,3-benzodiazole](/img/structure/B2942162.png)
![ethyl 1-aminospiro[2.5]octane-1-carboxylate hydrochloride](/img/structure/B2942163.png)
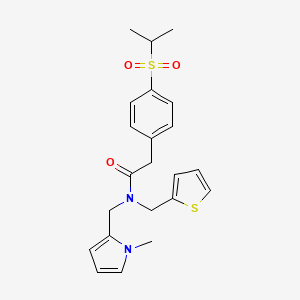
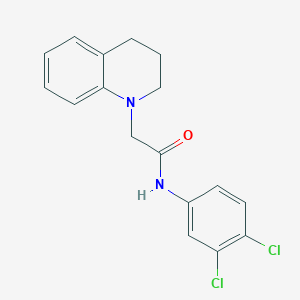
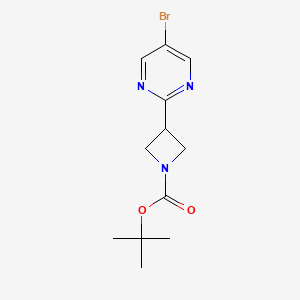
![5-Oxaspiro[2.4]heptan-6-ylmethanesulfonyl chloride](/img/structure/B2942170.png)
![Methyl 2-((1-(3'-methoxy-[1,1'-biphenyl]-4-carbonyl)pyrrolidin-3-yl)thio)acetate](/img/structure/B2942173.png)
